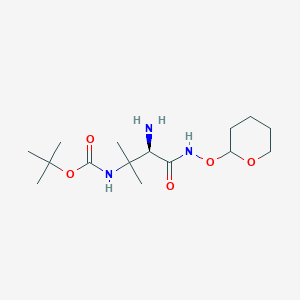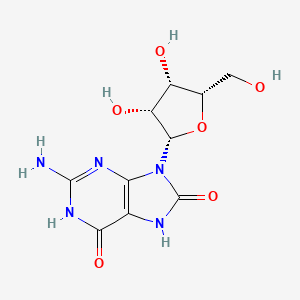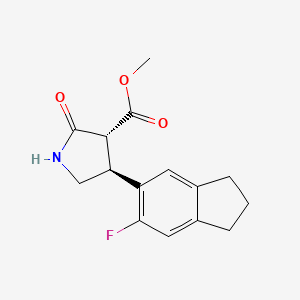![molecular formula C7H5BrN4O B12943272 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core structure, which is substituted with an amino group at the 4-position, a bromo group at the 7-position, and a formyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus oxychloride (POCl3) as a cyclizing agent.
Introduction of the Bromo Group: Bromination of the pyrrolo[2,1-f][1,2,4]triazine core can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid.
Reduction: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino, bromo, and formyl groups allows for diverse interactions with biological molecules, potentially leading to the modulation of cellular pathways and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-7-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
4-Amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The bromo group, in particular, can participate in unique halogen bonding interactions and can be selectively substituted to introduce various functional groups, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H5BrN4O |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H,(H2,9,10,11) |
InChI-Schlüssel |
RIOYNDQIRKEYGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1C=O)C(=NC=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


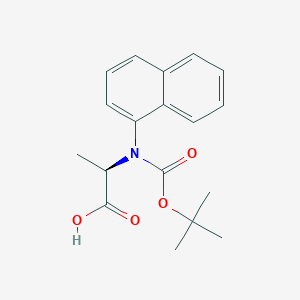
![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)
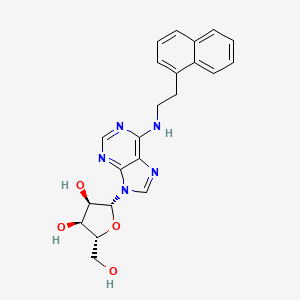
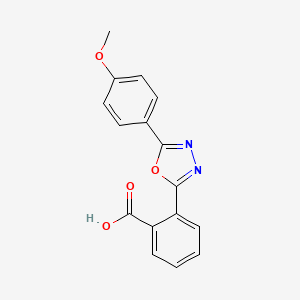
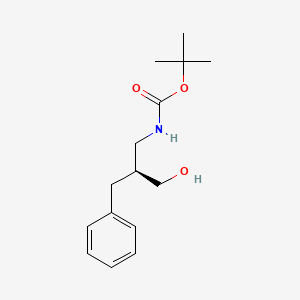
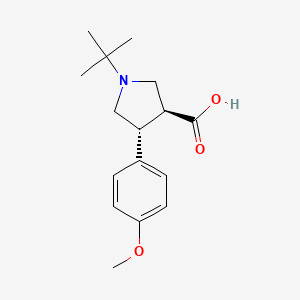
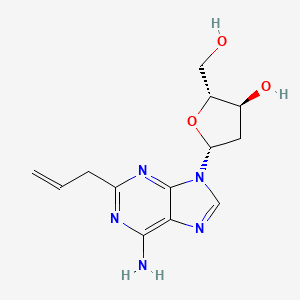
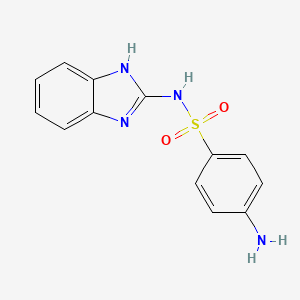

![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
